![molecular formula C23H32N2O4S B4283226 1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C26H35N2O4S. It is commonly referred to as TASP0390325 and is a piperazine derivative that has been studied for its potential therapeutic applications. In
Mechanism of Action
TASP0390325 works by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses and cell survival. By inhibiting NF-κB, TASP0390325 can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TASP0390325 has been shown to have anti-inflammatory effects both in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, TASP0390325 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using TASP0390325 in lab experiments is its specificity for NF-κB inhibition. TASP0390325 does not inhibit other transcription factors, which can be beneficial for studying the specific effects of NF-κB inhibition. However, a limitation of using TASP0390325 is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of TASP0390325. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, TASP0390325 could be further investigated for its potential use in cancer treatment, either alone or in combination with other therapies. Further research could also explore modifications to the chemical structure of TASP0390325 to improve its solubility and efficacy.
Scientific Research Applications
TASP0390325 has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, TASP0390325 has been investigated for its potential use in cancer treatment. Studies have shown that TASP0390325 can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(3,4-dimethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-23(2,3)19-8-6-18(7-9-19)17-24-12-14-25(15-13-24)30(26,27)20-10-11-21(28-4)22(16-20)29-5/h6-11,16H,12-15,17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWOVKWNCGJPLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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